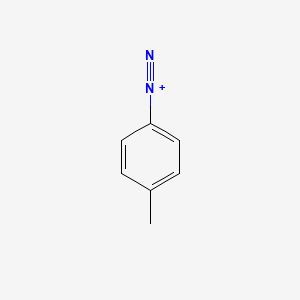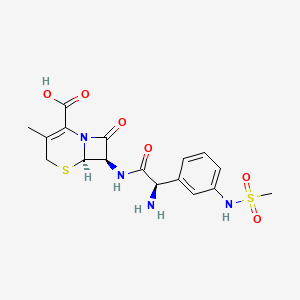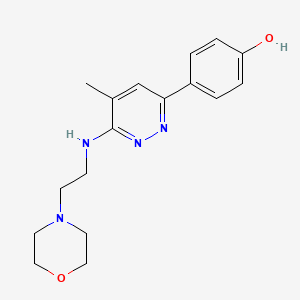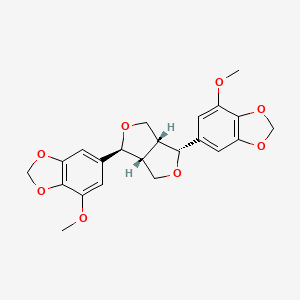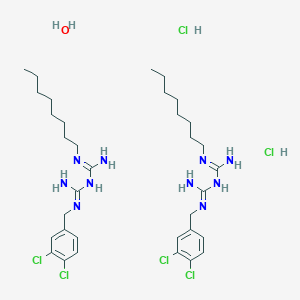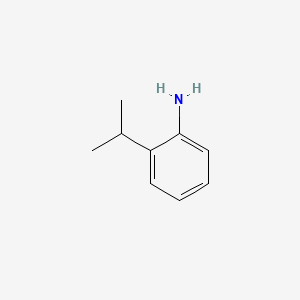
2-Isopropylaniline
Vue d'ensemble
Description
2-Isopropylaniline is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and properties. It serves as a foundational molecule for the synthesis of numerous derivatives and complexes, impacting catalytic activity, synthesis of unnatural amino acids, and more.
Synthesis Analysis
This compound and its derivatives can be synthesized through several methods. One approach involves the aminolysis of chlorodiphenylphosphine with this compound under anaerobic conditions, leading to the formation of (N-diphenylphosphino)-isopropylanilines. These derivatives have been shown to catalyze cross-coupling reactions effectively (Aydemir et al., 2009). Another method focuses on using isopropylamine as an amino donor in the asymmetric synthesis of unnatural amino acids via ω-transaminase-catalyzed amino group transfer (Park et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound derivatives can significantly influence their chemical behavior and applications. For example, the crystal structure of certain (N-diphenylphosphino)-isopropylanilines was determined using single-crystal X-ray diffraction, shedding light on their solid-state configuration and potentially affecting their catalytic activity (Aydemir et al., 2009).
Chemical Reactions and Properties
This compound participates in various chemical reactions, forming complexes with metals such as palladium and platinum. These complexes have been found to be highly active catalysts in Suzuki coupling and Heck reaction, which are crucial for synthesizing biphenyls and stilbenes (Aydemir et al., 2009). Another reaction involves the oxidative cyclization of 2-ethynylanilines with isocyanides to synthesize 4-halo-2-aminoquinolines, demonstrating moderate to excellent yields and broad substrate scopes (Liu et al., 2013).
Physical Properties Analysis
The physical properties of this compound derivatives can vary depending on their molecular structure and substituents. For instance, polymorphic crystals of 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline) exhibit different thermal stabilities of the photochrome due to variations in molecule shape and cavity within each crystal (Taneda et al., 2004).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives are influenced by their molecular structure, leading to diverse applications. For example, the introduction of isopropyl groups into polyaniline significantly affects its electrochemical redox behavior, optical, and electronic properties, demonstrating corrosion inhibition efficiency and processability (Bhandari et al., 2009).
Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, la 2-Isopropylaniline est utilisée comme précurseur dans la synthèse de composés pharmaceutiques. Elle a été utilisée dans la formation de guanidines, qui sont une classe de composés aux effets thérapeutiques potentiels, notamment des propriétés antivirales, antihypertensives et antidiabétiques {svg_1}. La capacité à former des guanidines substituées avec une tolérance élevée aux groupes fonctionnels en fait un composé précieux pour la création d'agents médicinaux variés.
Science des matériaux
La this compound joue un rôle en science des matériaux, en particulier dans la synthèse de complexes de zinc {svg_2}. Ces complexes peuvent être utilisés dans le développement de nouveaux matériaux avec des applications potentielles dans l'électronique, la catalyse et la photonique. La capacité du composé à se coordonner aux métaux contribue à la création de complexes amine-coordonnés incolores.
Synthèse chimique
En synthèse chimique, la this compound est impliquée dans la préparation d'intermédiaires pour des réactions chimiques ultérieures {svg_3}. Elle a été utilisée dans la synthèse de dérivés de la nitroaniline, qui sont importants dans la production de colorants, de pigments et d'inhibiteurs de corrosion. La polyvalence de la this compound en chimie synthétique souligne son importance industrielle.
Agriculture
Bien que les applications directes de la this compound en agriculture ne soient pas bien documentées, ses dérivés et composés apparentés jouent un rôle dans le développement de matériaux polymères avancés {svg_4}. Ces matériaux contribuent à l'agriculture de précision en améliorant l'efficacité des pesticides et des engrais, et en agissant comme conditionneurs de sol pour atténuer l'impact de la sécheresse.
Applications environnementales
Les dérivés de la this compound ont été étudiés pour leur potentiel en remédiation environnementale {svg_5}. La dioxygénase de l'aniline, une enzyme qui catalyse la conversion de l'aniline en catéchol, peut être utilisée dans la biorémédiation des amines aromatiques. Ce processus est crucial pour traiter les polluants environnementaux et affiner les bioprocédés.
Utilisations industrielles
Industriellement, la this compound est un produit chimique de laboratoire précieux utilisé dans la synthèse de diverses substances {svg_6}. Ses propriétés, telles que la pression de vapeur et le point d'ébullition, la rendent appropriée pour une utilisation dans des environnements de laboratoire contrôlés. Elle est également un composant dans la fabrication d'autres produits chimiques et produits industriels.
Safety and Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Action Environment
The action, efficacy, and stability of 2-Isopropylaniline can be influenced by various environmental factors . These can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules), as well as external factors (such as light, heat, and storage conditions). These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy.
Propriétés
IUPAC Name |
2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLZVXSPGIIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052328 | |
| Record name | 2-Isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
643-28-7 | |
| Record name | 2-Isopropylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8UZ4TE5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

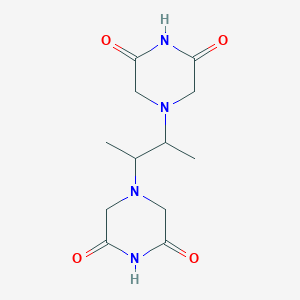
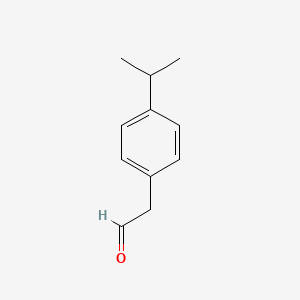
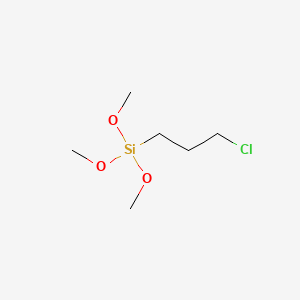
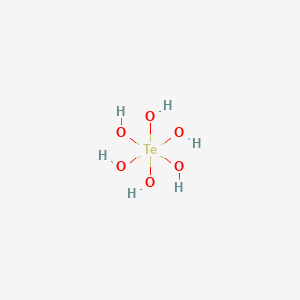
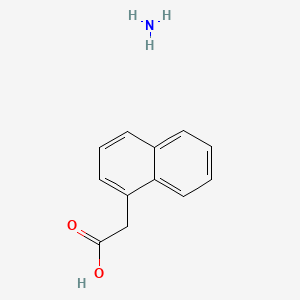

![2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid](/img/structure/B1208419.png)
